![molecular formula C20H18N2O3S B4177538 N-2-biphenylyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4177538.png)
N-2-biphenylyl-4-[(methylsulfonyl)amino]benzamide
Overview
Description
N-2-biphenylyl-4-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential applications in cancer treatment. It is a small molecule inhibitor that targets multiple kinases, including Raf kinase and vascular endothelial growth factor receptor (VEGFR), which are involved in tumor growth and angiogenesis.
Mechanism of Action
N-2-biphenylyl-4-[(methylsulfonyl)amino]benzamide 43-9006 targets multiple kinases, including Raf kinase and VEGFR. Raf kinase is a key protein in the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. VEGFR is a receptor that is involved in angiogenesis. By inhibiting these kinases, N-2-biphenylyl-4-[(methylsulfonyl)amino]benzamide 43-9006 disrupts the signaling pathways that are essential for tumor growth and angiogenesis.
Biochemical and physiological effects:
N-2-biphenylyl-4-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of Raf kinase and downstream proteins in the MAPK pathway, which leads to decreased cell proliferation and survival. It also inhibits the activation of VEGFR, which leads to decreased angiogenesis. N-2-biphenylyl-4-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N-2-biphenylyl-4-[(methylsulfonyl)amino]benzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to work with in some assays. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Future Directions
There are several future directions for research on N-2-biphenylyl-4-[(methylsulfonyl)amino]benzamide 43-9006. One area of interest is the development of more potent and selective inhibitors of Raf kinase and VEGFR. Another area of interest is the combination of N-2-biphenylyl-4-[(methylsulfonyl)amino]benzamide 43-9006 with other cancer therapies, such as chemotherapy and radiation therapy. There is also interest in the use of N-2-biphenylyl-4-[(methylsulfonyl)amino]benzamide 43-9006 as a diagnostic tool for cancer, as it has been shown to be effective in imaging studies. Finally, there is interest in the use of N-2-biphenylyl-4-[(methylsulfonyl)amino]benzamide 43-9006 in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease.
Scientific Research Applications
N-2-biphenylyl-4-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cells, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. N-2-biphenylyl-4-[(methylsulfonyl)amino]benzamide 43-9006 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
properties
IUPAC Name |
4-(methanesulfonamido)-N-(2-phenylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-26(24,25)22-17-13-11-16(12-14-17)20(23)21-19-10-6-5-9-18(19)15-7-3-2-4-8-15/h2-14,22H,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXNRJWAHPJYTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196671 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-2-biphenylyl-4-[(methylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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